4-Bromo-3,3-dimethylindolin-2-one
CAS No.: 870552-47-9
Cat. No.: VC3379456
Molecular Formula: C10H10BrNO
Molecular Weight: 240.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 870552-47-9 |
---|---|
Molecular Formula | C10H10BrNO |
Molecular Weight | 240.1 g/mol |
IUPAC Name | 4-bromo-3,3-dimethyl-1H-indol-2-one |
Standard InChI | InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) |
Standard InChI Key | JOYAZIZUUBNQFV-UHFFFAOYSA-N |
SMILES | CC1(C2=C(C=CC=C2Br)NC1=O)C |
Canonical SMILES | CC1(C2=C(C=CC=C2Br)NC1=O)C |
Introduction
Chemical Identity and Structure
4-Bromo-3,3-dimethylindolin-2-one (CAS: 870552-47-9) is a heterocyclic organic compound belonging to the oxindole family. Its molecular formula is C10H10NOBr with a molecular weight of 240.09 g/mol . The chemical structure consists of an indolinone core with a bromine atom at position 4 and two methyl substituents at position 3. The compound features an amide functional group that forms part of the five-membered ring, contributing to its chemical reactivity and potential biological activities.
The SMILES notation for this compound is CC1(c2c(cccc2Br)NC1=O)C, and its InChI representation is InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) . These notations provide standardized representations of the molecular structure that can be used in various chemical databases and computational chemistry applications.
Structural Characteristics
The compound's structure features several key elements:
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An indolinone core (2-oxindole) skeleton
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A bromine substituent at position 4
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Two methyl groups at position 3, creating a quaternary carbon center
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A lactam (cyclic amide) functional group
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An N-H bond that can participate in hydrogen bonding
Physical Properties
4-Bromo-3,3-dimethylindolin-2-one possesses distinct physical properties that influence its handling, storage, and applications in various research contexts. The compound typically appears as a solid at room temperature, though the exact appearance may vary depending on purity and crystalline form.
Key Physical Parameters
Table 1 below summarizes the key physical properties of 4-Bromo-3,3-dimethylindolin-2-one:
Property | Value | Unit |
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Molecular Weight | 240.09 | g/mol |
Density | 1.4±0.1 | g/cm³ |
Boiling Point | 344.5±42.0 | °C at 760 mmHg |
Flash Point | 162.2±27.9 | °C |
Polarizability | 21.5±0.5 | 10⁻²⁴cm³ |
Vapor Pressure | 0.0±0.8 | mmHg at 25°C |
Appearance | No data available | - |
The compound has a relatively high boiling point (344.5±42.0°C at atmospheric pressure), which is characteristic of compounds with amide functional groups capable of hydrogen bonding . Its density of approximately 1.4 g/cm³ is consistent with many brominated aromatic compounds.
Applications and Research Significance
4-Bromo-3,3-dimethylindolin-2-one has several potential applications across different scientific domains, particularly in pharmaceutical research and organic synthesis.
Pharmaceutical Applications
This compound can serve as a reference substance for drug impurities and as a reagent in biomedical research . The oxindole scaffold is present in numerous biologically active compounds and approved drugs, making derivatives like 4-Bromo-3,3-dimethylindolin-2-one valuable in medicinal chemistry research.
The presence of the bromine atom at position 4 makes this compound particularly useful as:
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A building block for further functionalization through cross-coupling reactions
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An intermediate in the synthesis of more complex pharmaceutical entities
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A reference standard for quality control in pharmaceutical manufacturing
Synthetic Utility
The bromine substituent provides a handle for further synthetic transformations, particularly through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions can introduce various carbon-based substituents at the position occupied by bromine, enabling the creation of diverse chemical libraries based on the oxindole scaffold.
Related Compounds and Structural Analogs
Understanding the relationship between 4-Bromo-3,3-dimethylindolin-2-one and its structural analogs provides valuable context for researchers interested in this compound class.
Positional Isomers
6-Bromo-3,3-dimethylindolin-2-one (CAS: 158326-84-2) is a positional isomer where the bromine atom is located at position 6 rather than position 4. This compound shares the same molecular formula (C10H10BrNO) and molecular weight (240.09600) as 4-Bromo-3,3-dimethylindolin-2-one, but differs in its physical properties:
The difference in bromine position between these isomers can significantly affect their reactivity, binding properties, and potential biological activities.
Recent Research Developments
The oxindole scaffold, including brominated derivatives like 4-Bromo-3,3-dimethylindolin-2-one, continues to be an area of active research in medicinal chemistry and organic synthesis.
Structure-Activity Relationships
The investigation of structure-activity relationships (SAR) of oxindole derivatives, including those with halogen substitutions, continues to be an important area of research. The bromine substituent at position 4 in 4-Bromo-3,3-dimethylindolin-2-one may influence:
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